molecular formula C9H11FN2O B7902587 2-Fluoro-N-isopropylnicotinamide

2-Fluoro-N-isopropylnicotinamide

Cat. No.: B7902587
M. Wt: 182.19 g/mol
InChI Key: MNCGFZPRTKEBSG-UHFFFAOYSA-N
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Description

2-Fluoro-N-isopropylnicotinamide: is a fluorinated derivative of nicotinamide, characterized by the presence of a fluorine atom at the second position of the pyridine ring and an isopropyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-N-isopropylnicotinamide typically involves the fluorination of a nicotinamide precursor. One common method is the direct fluorination of nicotinamide using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under mild conditions to avoid decomposition of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced fluorinating agents can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-N-isopropylnicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted nicotinamide derivatives.

Scientific Research Applications

2-Fluoro-N-isopropylnicotinamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with enhanced chemical stability and performance.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-isopropylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with the target site. This can lead to modulation of biological pathways and exertion of desired therapeutic effects.

Comparison with Similar Compounds

  • 2-Fluoro-N-methylnicotinamide
  • 2-Fluoro-N-ethylnicotinamide
  • 2-Fluoro-N-propylnicotinamide

Comparison: 2-Fluoro-N-isopropylnicotinamide is unique due to the presence of the isopropyl group, which can influence its pharmacokinetic properties and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and binding characteristics, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-fluoro-N-propan-2-ylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c1-6(2)12-9(13)7-4-3-5-11-8(7)10/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCGFZPRTKEBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(N=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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